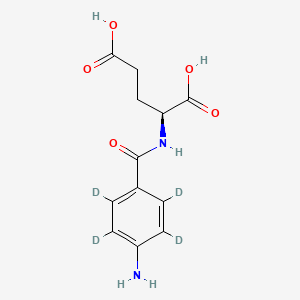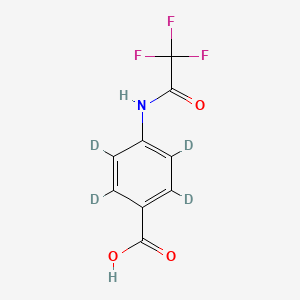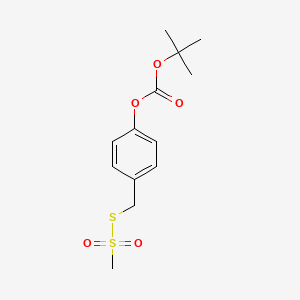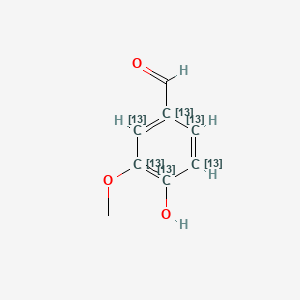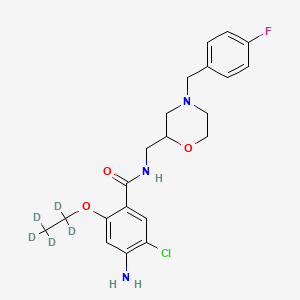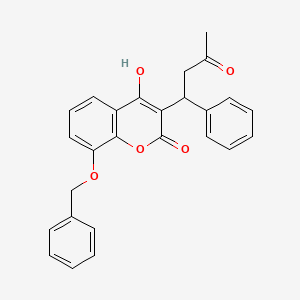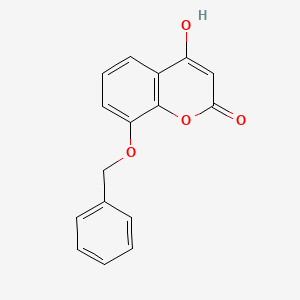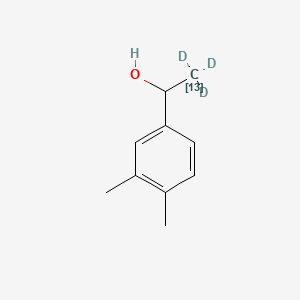
1-(3,4-Dimethylphenyl)ethanol-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)ethanol-13C,d3 is a labeled compound used primarily in scientific research. It is an isotopically labeled version of 1-(3,4-Dimethylphenyl)ethanol, where the carbon-13 isotope and deuterium atoms are incorporated into the molecular structure. This compound is often used in studies involving metabolic pathways, environmental pollutant standards, and chemical identification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 typically involves the introduction of carbon-13 and deuterium into the parent compound, 1-(3,4-Dimethylphenyl)ethanol. This can be achieved through various synthetic routes, including:
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, reacts with a carbon-13 labeled benzaldehyde derivative to form the labeled alcohol.
Reduction: The reduction of a labeled ketone precursor using deuterium-labeled reducing agents can yield the desired labeled alcohol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to introduce deuterium atoms into the molecular structure.
Isotopic Exchange: Employing isotopic exchange reactions to replace hydrogen atoms with deuterium in the presence of a carbon-13 labeled precursor.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethylphenyl)ethanol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)ethanol-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of labeled compounds in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 and deuterium isotopes allow researchers to track the compound’s behavior and interactions within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethylphenyl)ethanol: The unlabeled parent compound.
1-(3,4-Dimethylphenyl)ethanol-13C: Labeled with only carbon-13.
1-(3,4-Dimethylphenyl)ethanol-d3: Labeled with only deuterium
Uniqueness
1-(3,4-Dimethylphenyl)ethanol-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
2,2,2-trideuterio-1-(3,4-dimethylphenyl)(213C)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-LBDFIVMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)
![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)
